molecular formula C58H95N19O16 B12110606 Hivproteasesubstrateiii CAS No. 6693-36-3

Hivproteasesubstrateiii

Cat. No.: B12110606
CAS No.: 6693-36-3
M. Wt: 1314.5 g/mol
InChI Key: XRWLUJTVRDIGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HIV Protease Substrate III is a compound used in the study of HIV-1 protease, an enzyme crucial for the maturation and replication of the HIV virus. This substrate is specifically designed to be cleaved by HIV-1 protease, allowing researchers to study the enzyme’s activity and develop inhibitors that can block its function, thereby preventing the virus from replicating.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV Protease Substrate III typically involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of HIV Protease Substrate III follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

HIV Protease Substrate III primarily undergoes hydrolysis when acted upon by HIV-1 protease. This reaction involves the cleavage of peptide bonds within the substrate.

Common Reagents and Conditions

    Reagents: HIV-1 protease enzyme, buffer solutions (e.g., phosphate buffer).

    Conditions: Physiological pH (around 7.4), temperature (37°C).

Major Products

The major products of the hydrolysis reaction are smaller peptide fragments, which can be analyzed to determine the activity and specificity of the HIV-1 protease.

Scientific Research Applications

HIV Protease Substrate III is extensively used in:

    Biochemistry: To study the kinetics and mechanism of HIV-1 protease.

    Drug Development: As a tool to screen and develop inhibitors that can block HIV-1 protease activity.

    Molecular Biology: To understand the role of protease in the HIV life cycle and its interaction with other viral proteins.

    Medicine: In the development of antiretroviral therapies targeting HIV-1 protease.

Mechanism of Action

HIV Protease Substrate III is designed to mimic the natural substrates of HIV-1 protease. When the enzyme binds to the substrate, it cleaves specific peptide bonds, resulting in the formation of smaller peptide fragments. This cleavage is essential for the maturation of viral proteins and the assembly of infectious virions. The substrate’s design allows researchers to study the enzyme’s activity and identify inhibitors that can block this process, thereby preventing viral replication.

Comparison with Similar Compounds

Similar Compounds

  • HIV Protease Substrate I
  • HIV Protease Substrate II
  • HIV Protease Substrate IV

Uniqueness

HIV Protease Substrate III is unique in its specific sequence and structure, which makes it an ideal tool for studying the activity of HIV-1 protease. Compared to other substrates, it offers higher specificity and sensitivity, making it valuable in both basic research and drug development.

Biological Activity

HIV protease substrate III (HIVproteasesubstrateiii) plays a critical role in the life cycle of the Human Immunodeficiency Virus (HIV) by facilitating the cleavage of viral polyproteins into functional proteins necessary for viral replication. This article explores the biological activity of this compound, focusing on its structural characteristics, mechanisms of action, and implications for therapeutic development.

Overview of HIV Protease

HIV-1 protease is an aspartyl protease that functions as a homodimer composed of two identical 99 amino acid subunits. It is responsible for cleaving the Gag and Gag-Pol polyproteins into individual proteins required for the assembly of mature virions. The enzyme operates through a catalytic mechanism involving two aspartic acid residues, which are crucial for its proteolytic activity .

The binding of substrates to HIV protease occurs at specific subsites designated as S1, S2, S3, and their corresponding counterparts (S1', S2', S3'). Each subsite exhibits preferences for different amino acid side chains, influencing substrate specificity and inhibitor design. The P1 and P1' positions are particularly critical for determining substrate recognition and cleavage efficiency .

Table 1: Subsite Preferences of HIV Protease

SubsitePreferred Amino AcidsFunction
S1Hydrophobic residuesInitial substrate binding
S2Polar and hydrophobicStabilizes substrate interaction
S3Hydrophobic residuesEnhances specificity
S1'Hydrophobic residuesComplements P1 binding
S2'Polar and hydrophobicCritical for effective cleavage

Biological Activity of this compound

Research indicates that this compound exhibits significant biological activity by serving as a substrate for HIV-1 protease. The interactions between the substrate and the protease are characterized by specific binding affinities, which are crucial for understanding how inhibitors can be designed to block this interaction.

Case Study: Inhibition Studies

In one study, L-696474, a novel cytochalasin derived from Hypoxylon fragiforme, was found to inhibit HIV-1 protease with an IC50 value of 3 µM. This compound demonstrated competitive inhibition with respect to the substrate, indicating that it binds to the same active site as the natural substrate .

Table 2: Inhibition Characteristics of L-696474

CompoundIC50 (µM)Mode of InhibitionKi (µM)
L-6964743Competitive1

The competitive nature of this inhibition suggests that modifications to the structure of this compound could enhance its effectiveness as a therapeutic target.

Resistance Mechanisms

The emergence of drug resistance in HIV is a significant challenge in treatment regimens. Studies have shown that mutations in the protease can alter substrate binding dynamics and reduce the efficacy of inhibitors. For instance, mutations such as G48T and L89M affect the flap region's conformation, impacting inhibitor binding affinity while maintaining viral fitness .

Implications for Drug Development

Understanding the biological activity and structural interactions of this compound is essential for developing effective protease inhibitors. The design of fifth-generation inhibitors aims to optimize interactions within the substrate envelope, thereby increasing potency while minimizing resistance development. These advancements highlight the importance of targeting specific interactions between substrates and proteases in therapeutic strategies against HIV .

Properties

IUPAC Name

4-[[2-[[2-[[2-[[2-[2-[[6-amino-2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H95N19O16/c1-8-9-13-38(53(87)75-44(28-78)47(61)81)69-48(82)33(7)68-52(86)41(20-21-45(79)80)72-56(90)43(25-34-16-18-36(19-17-34)77(92)93)73-55(89)42(24-30(2)3)74-57(91)46(31(4)5)76-54(88)40(15-12-23-65-58(62)63)70-49(83)32(6)67-51(85)39(14-10-11-22-59)71-50(84)37(60)26-35-27-64-29-66-35/h16-19,27,29-33,37-44,46,78H,8-15,20-26,28,59-60H2,1-7H3,(H2,61,81)(H,64,66)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,84)(H,72,90)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,79,80)(H4,62,63,65)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWLUJTVRDIGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H95N19O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475109
Record name AGN-PC-00IZ1U
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6693-36-3
Record name AGN-PC-00IZ1U
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.